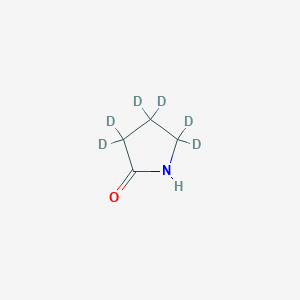
(2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate
Vue d'ensemble
Description
“(2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate” is a chemical compound with the molecular formula C6H10N6S2 . It is also known as Famotidine Impurity H .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which is a ring structure containing one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains multiple nitrogen atoms, indicating the presence of amino groups .Physical and Chemical Properties Analysis
This compound has a molecular weight of 230.3 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have .Applications De Recherche Scientifique
Antitumor and Antifilarial Potential
A study focused on synthesizing various thiazole derivatives, including (2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate, to evaluate their antitumor and antifilarial properties. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a closely related compound, exhibited significant inhibition of leukemia L1210 cell proliferation and demonstrated notable antifilarial activity against Acanthocheilonema viteae worms. This suggests potential antitumor and antifilarial applications for similar thiazole compounds (Kumar et al., 1993).
Solid-Phase Parallel Synthesis and Bioavailability
Another study utilized a solid-phase synthetic route for preparing trisubstituted thiazole derivatives, which is a structurally similar approach to synthesizing compounds like this compound. This method allows for the incorporation of diverse building blocks, potentially leading to compounds with varied biological activities and good oral bioavailability (Kwon, Kim, Han, & Gong, 2019).
H2-Receptor Antagonist Properties
Research on a similar compound, YM-11170, which is a thiazole H2-receptor antagonist, revealed its ability to competitively inhibit histamine-sensitive adenylate cyclase. This indicates potential applications in gastric secretion control and highlights the relevance of thiazole derivatives in developing H2-receptor antagonists (Harada, Terai, & Maeno, 1983).
Antibacterial and Antifungal Properties
A series of thiazole derivatives demonstrated moderate to excellent antibacterial, antifungal, and anthelmintic activities against various pathogens, indicating the potential of thiazole compounds in developing new antimicrobial agents (Amnerkar, Bhongade, & Bhusari, 2015).
Density Functional Theory (DFT) and Docking Studies
The study of novel thiazole compounds, which might include derivatives similar to this compound, used DFT calculations and molecular docking to understand their structural, electronic, and antibacterial properties. This research aids in comprehending the activity and stability of such compounds (Shahana & Yardily, 2020).
Propriétés
IUPAC Name |
[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyl carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6S2/c7-4(8)12-6-11-3(2-14-6)1-13-5(9)10/h2H,1H2,(H3,9,10)(H4,7,8,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBHCMPAOWIZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSC(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147717 | |
| Record name | (2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106649-96-1 | |
| Record name | [2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl carbamimidothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106649-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Famotidine impurity H [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106649961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-((DIAMINOMETHYLIDENE)AMINO)THIAZOL-4-YL)METHYL CARBAMIMIDOTHIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8535IQ0676 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















